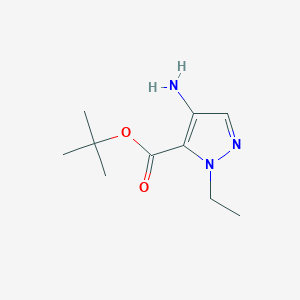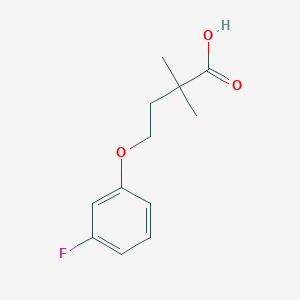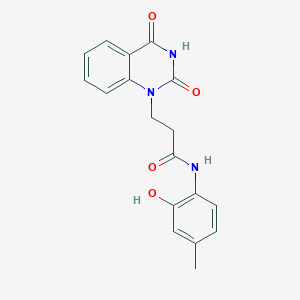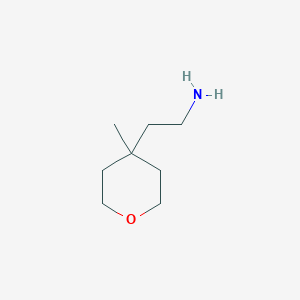
Pyrazineacetamide, thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazineacetamide, thio-: is an organosulfur compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring and a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazineacetamide, thio- typically involves the reaction of pyrazine derivatives with thioamide precursors. One common method is the acylation of thiols (thiolation), where thiols react with acylating agents to form thioamides . Another approach involves the use of sulfuration agents to introduce the thioamide group into the pyrazine ring .
Industrial Production Methods: Industrial production of pyrazineacetamide, thio- often employs efficient and scalable methods such as the use of thioesters and thioacids. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazineacetamide, thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The thioamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, pyrazineacetamide, thio- is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Pyrazineacetamide, thio- is investigated for its potential therapeutic applications, including its use as an antitubercular agent. It is believed to interfere with the synthesis of fatty acids in Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .
Industry: In the industrial sector, pyrazineacetamide, thio- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism of action of pyrazineacetamide, thio- involves its conversion to the active form, pyrazinoic acid, within the target organism. This conversion is facilitated by the enzyme pyrazinamidase. Pyrazinoic acid then interferes with the synthesis of fatty acids, which are essential for the growth and replication of the target organism . The compound also targets multiple pathways, including energy production and trans-translation, contributing to its overall antimicrobial activity .
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antitubercular agent that shares structural similarities with pyrazineacetamide, thio-.
Thiosemicarbazide: Another thioamide compound with antimicrobial properties.
Thioacetamide: A thioamide used in various chemical reactions and industrial applications .
Uniqueness: Pyrazineacetamide, thio- is unique due to its dual functionality as both a pyrazine derivative and a thioamide. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
25948-03-2 |
|---|---|
Fórmula molecular |
C6H7N3S |
Peso molecular |
153.21 g/mol |
Nombre IUPAC |
2-pyrazin-2-ylethanethioamide |
InChI |
InChI=1S/C6H7N3S/c7-6(10)3-5-4-8-1-2-9-5/h1-2,4H,3H2,(H2,7,10) |
Clave InChI |
QAZYHXFDWRNVCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)





![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)





